C.I. Reactive Blue 2, trisodium salt

Description

The exact mass of the compound C.I. Reactive Blue 2, trisodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality C.I. Reactive Blue 2, trisodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C.I. Reactive Blue 2, trisodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

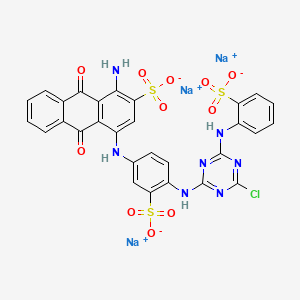

IUPAC Name |

trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-16-7-3-4-8-19(16)49(40,41)42)37-29(36-27)34-17-10-9-13(11-20(17)50(43,44)45)32-18-12-21(51(46,47)48)24(31)23-22(18)25(38)14-5-1-2-6-15(14)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRKGWILHWJIMS-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H17ClN7Na3O11S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890041 |

Source

|

| Record name | Trisodium 1-amino-4-((4-((4-chloro-6-((2-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29225-66-9, 70161-13-6 |

Source

|

| Record name | Procion Blue H-BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029225669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-((4-chloro-6-((2-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070161136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[[3(or 4)-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[4-chloro-6-[(2-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium 1-amino-4-((4-((4-chloro-6-((2-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 1-amino-4-[[4-[[4-chloro-6-[(2-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trisodium 1-amino-4-[[4-[[4-chloro-6-[(sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-3-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: C.I. Reactive Blue 2 Trisodium Salt (CAS 12236-82-7)

Dual-Functionality: From Biomimetic Ligand to Purinergic Antagonist [1]

Executive Summary

C.I. Reactive Blue 2 (RB2), often distributed under the trade name Cibacron Blue 3G-A or Procion Blue HB , is a monochlorotriazine anthraquinone dye that transcends its industrial origins to serve as a critical tool in biochemistry and pharmacology.

Its scientific significance lies in its unique molecular architecture: RB2 functions as a structural mimic of nucleotide cofactors (NAD⁺, NADP⁺, ATP).[] This biomimetic capability allows it to act as a pseudo-affinity ligand for protein purification and as a pharmacological antagonist for purinergic (P2) receptors.[1][] This guide dissects the physicochemical properties, immobilization protocols, and pharmacological mechanisms of RB2, providing a rigorous framework for its application in drug discovery and downstream processing.[]

Physicochemical Profile & Chemical Architecture[1][2]

RB2 is defined by a planar anthraquinone chromophore linked to a reactive monochlorotriazine ring. The sulfonate groups provide water solubility and electrostatic interaction points, while the aromatic rings facilitate hydrophobic stacking.

Table 1: Core Chemical Specifications

| Property | Specification |

| CAS Number | 12236-82-7 |

| Common Synonyms | Cibacron Blue 3G-A, Procion Blue HB, Basilen Blue E-3G |

| Chemical Formula | |

| Molecular Weight | ~774.2 g/mol (Anhydrous); ~840 g/mol (Commercial preparations) |

| Chromophore | Anthraquinone |

| Reactive Group | Monochlorotriazine (MCT) |

| 610 nm (varies slightly with pH/ionic strength) | |

| Solubility | Soluble in water (>50 mg/mL); Insoluble in organic solvents |

| Purity Consideration | Commercial RB2 is often a mixture of meta and para isomers regarding the sulfonate position on the terminal phenyl ring.[1][][3] |

The Biomimetic Mechanism: Why RB2 Binds Proteins

Expert Insight: The binding of RB2 to proteins is not merely "sticky" non-specific adsorption. It is a specific biomimetic interaction .[] The anthraquinone ring system sterically and electronically mimics the adenine ring of ATP/NAD⁺, while the sulfonate groups mimic the phosphate backbone.

This allows RB2 to bind with high affinity to the Dinucleotide Fold (Rossmann Fold) found in:

-

Kinases (mimicking ATP)[1][]

-

Dehydrogenases (mimicking NAD⁺)[1]

-

Serum Albumin (binding to the bilirubin/fatty acid sites)[1][]

Visualization: The Biomimetic Logic

The following diagram illustrates the competitive antagonism and ligand mimicry mechanism.

Figure 1: RB2 acts as a "master key," structurally mimicking ATP to competitively inhibit enzymes or antagonize receptors.[1][]

Application I: Dye-Ligand Affinity Chromatography

In downstream processing, RB2 is immobilized onto agarose or silica matrices.[1][] This creates a robust affinity resin (e.g., Blue Sepharose) capable of purifying albumin and interferon without the cost of antibody ligands.

Critical Protocol: Covalent Immobilization of RB2

Principle: The chlorine atom on the triazine ring undergoes nucleophilic substitution with the hydroxyl groups of the matrix (agarose) under alkaline conditions.

Reagents Required:

-

RB2 Trisodium Salt (CAS 12236-82-7)[1]

-

Cross-linked Agarose beads (e.g., Sepharose CL-6B)[1]

-

Coupling Buffer: 0.1 M Na₂CO₃ (Sodium Carbonate), pH 11.0[1]

-

Wash Buffer: 1 M NaCl

Step-by-Step Methodology:

-

Matrix Preparation: Wash 100 mL of agarose beads with distilled water to remove preservatives. Suction dry (moist cake).

-

Dye Dissolution: Dissolve 2.0 g of RB2 in 100 mL of distilled water.

-

Mixing: Add the dye solution to the agarose cake.

-

Salt Addition: Add 20 g NaCl (solid) to the suspension. Reasoning: High ionic strength drives the dye onto the matrix via the "salting-out" effect, increasing local concentration for coupling.

-

Alkalinization (The Trigger): Add 10 mL of 10% NaOH or sufficient Na₂CO₃ to reach pH 10.5–11.0 .

-

Incubation: Agitate gently at 60°C for 2 hours or room temperature for 3 days. Note: Heat accelerates the nucleophilic substitution.

-

Washing: Wash extensively with:

-

Storage: Store in 20% Ethanol at 4°C.

Application II: Purinergic Pharmacology (P2Y Antagonism)

RB2 is a widely used tool compound for characterizing P2Y receptors, though its non-selectivity requires careful experimental design.[1][]

Pharmacological Profile:

-

Primary Target: P2Y Receptors (G-protein coupled).[1][]

-

Mechanism: Blocks the binding of extracellular ATP/ADP to the receptor.

-

Selectivity Caveat: RB2 is non-selective .[] It inhibits P2Y1, P2Y4, P2Y6, P2Y12, and certain P2X channels. It is best used in conjunction with more selective antagonists (e.g., MRS2179 for P2Y1) to triangulate receptor identity.[1][]

Visualization: P2Y Signaling Blockade

The following diagram details where RB2 intercepts the signal transduction pathway.

Figure 2: RB2 prevents ATP-mediated Gq coupling, thereby inhibiting the IP3/Calcium signaling cascade.[1][]

Stability, Handling, and Troubleshooting

Stability[3][5]

-

Solid State: Stable for years if stored desiccated at room temperature.[]

-

Solution: Aqueous solutions are stable for weeks at 4°C. Avoid prolonged exposure to light.[]

-

pH Sensitivity: The chlorotriazine ring hydrolyzes at high pH (>11) over time, losing reactivity.[] Prepare coupling buffers fresh.

Isomer Heterogeneity (The "Hidden" Variable)

Commercial RB2 is a mixture of isomers where the sulfonate group on the terminal phenyl ring is either in the meta or para position.

-

Impact: The para isomer often exhibits higher affinity for certain dehydrogenases than the meta isomer.

-

Troubleshooting: If batch-to-batch reproducibility in chromatography or pharmacology fails, check the isomeric ratio via HPLC or switch to a vendor offering isomer-pure fractions (rare).

Safety (SDS Summary)

-

Hazards: Respiratory sensitizer (may cause asthma-like symptoms upon inhalation of dust).[1][] Skin and eye irritant.

-

PPE: Use N95/P2 dust mask, nitrile gloves, and safety goggles.

References

-

ChemicalBook. (2026).[1] Reactive Blue 2 Properties and Synthesis.[5][6]Link[1]

-

Tocris Bioscience. (n.d.).[1] Reactive Blue 2 Trisodium Salt: Biological Activity and P2Y Antagonism.Link[1]

-

Sigma-Aldrich. (n.d.).[1] Cibacron Blue 3GA Agarose: Protocol for Affinity Chromatography.Link

-

National Center for Biotechnology Information (NCBI). (2026).[1] PubChem Compound Summary for CID 656725: Reactive Blue 2.Link[1]

-

Jacobson, K. A., et al. (2002). Structure-activity relationships of anthraquinone derivatives at P2 receptors.[1][][7]Journal of Medicinal Chemistry. (Cited via NIH/Tocris context).[1]

-

BOC Sciences. (2026).[1][] Reactive Blue 2 (CAS 12236-82-7) Product Information.[1][][3][5][6][8][1]

Sources

- 1. Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chromsoc.jp [chromsoc.jp]

- 5. REACTIVE BLUE 2 | 12236-82-7 [chemicalbook.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Constitutional isomers of Reactive Blue 2 - selective P2Y-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. REACTIVE BLUE 2 | CAS#:12236-82-7 | Chemsrc [chemsrc.com]

Reactive Blue 2 vs. Cibacron Blue F3GA: Structural Isomerism and Functional Purity

Executive Summary: The Nomenclature Paradox

In high-precision chemical biology and affinity chromatography, Reactive Blue 2 (RB2) and Cibacron Blue F3GA (CB-F3GA) are frequently treated as synonyms.[1][2] While they share the same Color Index definition (C.I. 61211 ), they are not functionally identical reagents in a research context.[1]

The critical distinction lies in isomer composition and purity . "Reactive Blue 2" is the generic industrial designation for a textile dye that is commercially synthesized as a heterogeneous mixture of isomers (specifically regarding the terminal sulfophenyl ring).[1][2] "Cibacron Blue F3GA" refers to the specific ortho-isomer structure originally patented by Ciba-Geigy, which exhibits distinct binding kinetics for P2Y receptors and nucleotide-binding enzymes compared to the meta- or para- isomers often dominant in generic RB2 preparations.[1][2]

Key Takeaway: For reproducible pharmacological data (particularly P2Y antagonism) or specific enzyme purification, generic RB2 requires purification or replacement with isomer-defined CB-F3GA.[1][2]

Structural Anatomy & Isomerism[1][2]

Both compounds belong to the monochlorotriazinyl anthraquinone class.[1] They function as "biomimetic ligands" because their spatial electron distribution mimics the nicotinamide moiety of NAD+, allowing them to dock into the dinucleotide-binding fold of dehydrogenases, kinases, and polymerases.

The Core Scaffold

The molecule consists of four distinct domains:[1]

-

Terminal Specificity Group: Aniline sulfonate (Ring F).

The Critical Difference: Ring F Isomerism

The structural divergence occurs at the Terminal Phenyl Ring (Ring F) .[1][2] The position of the sulfonate group (

-

Cibacron Blue F3GA (Ideal): Contains the sulfonate in the ortho position relative to the amine linkage.[1][2]

-

Reactive Blue 2 (Commercial Generic): Typically a mixture containing significant amounts of meta and para isomers, along with the ortho form.[1]

Structural Visualization

The following diagram illustrates the scaffold and the variable sulfonation site that distinguishes the specific isomer from the generic mixture.

Figure 1: Structural hierarchy of C.I. Reactive Blue 2 variants.[1][2][3][4][5] The pharmacological specificity relies on the isolation of the Ortho-isomer (Green).[1][2]

Functional Implications[1]

P2Y Receptor Pharmacology

In purinergic signaling, RB2 is a standard antagonist. However, the mixture yields inconsistent IC50 values.

| Parameter | Generic Reactive Blue 2 (Mix) | Pure Cibacron Blue F3GA (Ortho) |

| Composition | ~35:65 (Meta:Para) + Ortho traces | >95% Ortho-isomer |

| P2Y1 Potency | Variable (Batch-dependent) | High Specificity |

| P2Y4 Antagonism | Moderate | High |

| P2X Inhibition | Non-selective | Lower affinity (Better selectivity for P2Y) |

| Mechanism | Steric blockade + Non-specific aggregation | Competitive antagonism at ATP site |

Scientific Insight: Studies by Burton et al.[1][2][4][6][7] and Burnstock have demonstrated that the para-isomer (often found in generic RB2) has significantly lower affinity for certain kinase sites than the ortho-isomer, leading to "false negatives" in inhibition assays if the generic dye is used at standard concentrations.[1][2]

Affinity Chromatography

When immobilizing the dye to agarose (e.g., Affi-Gel Blue), the orientation of the dye matters.[1]

-

Generic RB2: The presence of meta/para isomers alters the "draping" of the dye ligand, potentially reducing the binding capacity for specific dehydrogenases that require the ortho sulfonate to mimic the phosphate of NAD+.

-

Purity Factor: Commercial textile-grade RB2 contains up to 40% salts (NaCl/Na2SO4) and stabilizers.[1][2] Direct immobilization without purification results in low ligand density.[1][2]

Analytical & Purification Protocols

To ensure data integrity, you must validate the purity of your dye.

Protocol: HPLC Analysis of Isomer Composition

Use this protocol to determine if your batch is "Generic RB2" or "High-Grade F3GA".[1][2]

Reagents:

-

Mobile Phase A: 10 mM Ammonium Phosphate (pH 6.0)

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm)

Workflow:

-

Sample Prep: Dissolve 1 mg/mL dye in Mobile Phase A. Filter through 0.22 µm PTFE.

-

Gradient:

-

Detection: Absorbance at 280 nm (aromatic) and 610 nm (chromophore).[1][2]

-

Interpretation:

Protocol: Purification of Active Fraction (Precipitation Method)

If you cannot source pure F3GA, use this to clean Generic RB2.[1][2]

-

Dissolution: Dissolve 5g crude RB2 in 100mL distilled water at 60°C.

-

Salting Out: Add dropwise saturated KCl solution until the solution becomes turbid.

-

Cooling: Incubate at 4°C for 12 hours. The active dye (potassium salt) is less soluble than the impurities.[1][2]

-

Filtration: Filter the dark blue precipitate on a Buchner funnel.

-

Wash: Wash with ice-cold 2M KCl.

-

Desalting: Redissolve precipitate in minimum water and dialyze (1000 Da MWCO) against water for 24 hours to remove excess KCl.

-

Lyophilization: Freeze-dry to obtain purified powder.

Decision Matrix: Which Reagent to Use?

Figure 2: Selection logic for dye reagent based on experimental sensitivity.

References

-

Burton, S. J., et al. (1988). "Design and applications of biomimetic anthraquinone dyes.[4] I. Synthesis and characterisation of terminal ring isomers of C.I. Reactive Blue 2." Journal of Chromatography A. Link[1][2]

-

Burnstock, G., et al. (1987). "P2-purinoceptors of two subtypes in the rabbit mesenteric artery: reactive blue 2 selectively inhibits responses mediated via the P2y- but not the P2x-purinoceptor."[1][2][6][7] British Journal of Pharmacology.[1][2][6][7] Link

-

Hanggi, D., & Carr, P. (1985). "Analytical evaluation of the purity of commercial preparations of Cibacron Blue F3GA and related dyes."[4] Analytical Biochemistry. Link[1][2]

-

PubChem Compound Summary. "Reactive Blue 2 (CID 656725)."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

-

Biellmann, J. F., et al. (1979). "Interaction of Cibacron Blue F3GA with dehydrogenases and kinases." European Journal of Biochemistry.[1][2][6][7] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Reactive Blue 2 | C29H20ClN7O11S3 | CID 656725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. REACTIVE BLUE 2 | CAS#:12236-82-7 | Chemsrc [chemsrc.com]

Technical Guide: Solubility and Handling of Reactive Blue 2 (Cibacron Blue 3G-A)

Executive Summary

Reactive Blue 2 (RB2), structurally identical to Cibacron Blue 3G-A, is a monochlorotriazine-anthraquinone dye widely utilized in two distinct domains: as a ligand in affinity chromatography (binding albumin, dehydrogenases, and kinases) and as a pharmacological tool (P2Y receptor antagonist).

Its utility is defined by its reactive chlorotriazine ring . This moiety allows covalent bonding to nucleophiles (proteins/resins) but simultaneously renders the molecule unstable in aqueous environments due to hydrolysis. This guide provides a standardized approach to solubilization that preserves the molecule's bioactivity and chemical reactivity, distinguishing between storage (DMSO) and application (Aqueous) phases.

Part 1: Physicochemical Profile[2]

To handle RB2 correctly, one must understand the competition between its solubility mechanisms and its degradation pathways.

-

Common Names: Reactive Blue 2, Cibacron Blue 3G-A, Basilen Blue E-3G.

-

CAS Number: 12236-82-7 (often cited for the isomer mix); 84166-13-2 (specific isomer).

-

Molecular Weight: ~774.16 g/mol (varies by salt form/hydration).

-

Core Structure: Anthraquinone chromophore linked to a monochlorotriazine ring.

-

Solubility Mechanism: Three sulfonate groups (

) provide high water solubility. -

Reactivity Mechanism: The chlorine atom on the triazine ring acts as a leaving group, allowing nucleophilic attack by amines or hydroxyls (on proteins) or water (hydrolysis).

The Hydrolysis Trap

In aqueous solution, water competes with the intended target (protein/resin) for the reactive chlorine. Hydrolysis converts the reactive Chlorotriazine to an inactive Hydroxytriazine .

-

Active Form: Covalently binds to matrices/proteins.

-

Hydrolyzed Form: Binds only via non-covalent interactions (ionic/hydrophobic); acts as a reversible inhibitor/ligand but cannot be immobilized or used for covalent labeling.

Part 2: Solubility & Stability Parameters

The following data consolidates findings from industrial textile chemistry and biochemical applications.

Comparative Solubility Table

| Parameter | Water / Buffer (PBS, Tris) | DMSO (Dimethyl Sulfoxide) | Ethanol / Methanol |

| Solubility Limit | 10 – 30 mg/mL (Grade dependent)* | > 50 mg/mL (Up to 100 mM) | Low / Poor |

| Stability (RT) | < 24 Hours (Hydrolysis active) | Months (If anhydrous) | N/A |

| Stability (-20°C) | Not Recommended (Freeze-thaw damage) | > 1 Year | N/A |

| Primary Use | Immediate Application / Dialysis | Stock Storage | N/A |

| Reactivity | Rapid loss of Cl- group at pH > 8 | Inert (Protects Cl- group) | N/A |

*Note: Industrial grades may contain high salt (NaCl/Na₂SO₄) fillers, appearing to dissolve but leaving sediment. Research-grade (>95% purity) dissolves clearly.

Critical Solvent Nuances

-

Water/Buffer:

-

pH Sensitivity: Hydrolysis is base-catalyzed. At pH > 9, the half-life of the reactive group drops to minutes/hours. At pH 7.0, it is stable for hours but degrades over days.

-

Ionic Strength: High salt concentrations (used in salting-out procedures) can precipitate the dye if it exceeds the solubility product of the sulfonates.

-

-

DMSO (The Gold Standard for Stocks):

-

RB2 is highly soluble in DMSO.

-

Hygroscopic Warning: DMSO absorbs atmospheric water. If a DMSO stock absorbs moisture, the dye will hydrolyze over time, even at -20°C. Use anhydrous DMSO and seal tightly.

-

Part 3: Preparation Protocols

Protocol A: Preparation of Stable Stock Solution (Recommended)

For long-term storage and reproducible P2Y antagonism assays.

Reagents:

-

Reactive Blue 2 (Research Grade).

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, ≤0.01% water).

Workflow:

-

Weighing: Weigh the powder in a low-humidity environment. The powder is hygroscopic; rapid weighing prevents clumping.

-

Solvation: Add anhydrous DMSO to achieve a concentration of 50 mM (approx. 38.7 mg/mL) or 100 mM .

-

Tip: Do not use a plastic spatula; the dye can stain/bind. Use stainless steel or glass.

-

-

Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

-

Aliquot: Dispense into light-protective amber tubes (or wrap tubes in foil). Avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C . Stable for 6–12 months.

Protocol B: Aqueous Working Solution

For immediate column preparation or acute tissue bath experiments.

Reagents:

-

Distilled/Deionized Water or Buffer (PBS pH 7.4).

Workflow:

-

Calculation: Calculate the exact volume needed for the experiment. Do not prepare excess for storage.

-

Dilution:

-

From DMSO Stock: Dilute the DMSO stock 1:1000 into the buffer to minimize solvent effects (0.1% DMSO final).

-

From Powder: Dissolve directly in water to 10 mg/mL.

-

-

Filtration (Crucial): Pass the solution through a 0.22 µm PES or PVDF filter .

-

Why? RB2 powder often contains insoluble particulate fillers or aggregated dye. Filtration ensures the actual concentration in solution is consistent and prevents clogging of chromatography columns or perfusion lines.

-

-

Usage: Use within 4 hours at Room Temperature or 24 hours at 4°C.

Part 4: Visualization of Chemical Fate

The following diagram illustrates the chemical pathway of Reactive Blue 2, highlighting the decision points between storage and degradation.

Figure 1: Chemical fate of Reactive Blue 2. Green path indicates optimal storage; red dashed line indicates the inevitable degradation pathway in water.

Part 5: Quality Control & Troubleshooting

Verifying Purity (The "Blue Halo" Test)

If using RB2 for precise kinetic studies (e.g.,

-

Method: Thin Layer Chromatography (TLC) or HPLC.

-

Quick Check: Hydrolyzed dye is more polar than the reactive form. On a reverse-phase C18 column, the hydrolyzed species elutes earlier than the reactive chlorotriazine form.

Extinction Coefficient

To verify the concentration of your stock, use UV-Vis spectroscopy.

-

Lambda max: ~610 nm (in water).

-

Molar Extinction Coefficient (

): Approx. 13.6 mM⁻¹cm⁻¹ at 610 nm. -

Note: Significant deviations suggest degradation or high salt content in the powder.

Common Pitfalls

-

Precipitation in Media: When adding DMSO stock to cell culture media (DMEM/RPMI), add slowly while vortexing. High local concentrations can cause the dye to crash out due to the "salting out" effect of media salts.

-

Glassware Staining: RB2 binds avidly to glass. Use disposable polypropylene plastics where possible. If glass must be used, rinse immediately with ethanol or a basic solution to prevent permanent staining.

Part 6: Scientific Implications of Solvent Choice

For P2Y Receptor Antagonism

Researchers using RB2 to antagonize P2Y receptors (e.g., P2Y4, P2Y6) rely on the molecule acting as a reversible ligand.

-

Impact: Hydrolysis is less critical here unless the breakdown product has a significantly different

. However, to ensure consistent dosing, Protocol A (DMSO Stock) is mandatory. Using an old aqueous solution will result in an unknown concentration of the active pharmacophore.

For Affinity Chromatography (Dye-Ligand)

When preparing "Blue Sepharose" or similar resins:

-

Impact: Hydrolysis is catastrophic. Only the Chlorotriazine form can covalently link to the agarose matrix.

-

Requirement: The coupling buffer must be prepared fresh. High pH (pH 10-11) is often used to accelerate coupling, but this also accelerates hydrolysis. The reaction is a race against time. Add the dye immediately after solubilization.

References

Reactive Blue 2: Pharmacological Profile & Selectivity in P2Y Receptor Signaling

Technical Guide for Research & Drug Development

Part 1: Executive Summary

Reactive Blue 2 (RB2) , also known as Procion Blue HB or Cibacron Blue 3GA (often confused, though structurally distinct isomers), is a polysulfonated anthraquinone dye historically utilized as a broad-spectrum P2 receptor antagonist.[1] While it serves as a critical tool compound for distinguishing P2Y receptor subtypes—particularly P2Y4 —its utility is compromised by a "dirty" pharmacological profile.

This guide provides a rigorous analysis of RB2’s selectivity, defining its specific inhibitory constants (

Key Technical Insight: RB2 is widely cited as a P2Y antagonist, but it is not P2Y-selective in the absolute sense.[1] It potently inhibits P2X1 receptors and ecto-nucleotidases, creating a high risk of false positives in metabolic assays. Its primary utility lies in its differential affinity for P2Y4 (high affinity) versus P2Y2 (low affinity), a trait not shared by Suramin.

Part 2: Chemical Identity & Stability

-

Composition: Commercial preparations are often a mixture of isomers (meta and para) and may contain up to 35-65% impurities.[1]

-

Solubility: Highly soluble in water (>10 mM); stable in aqueous solution at neutral pH.

-

Stability: Resistant to hydrolysis but incompatible with strong oxidizing agents.

-

Isomerism: The para-isomer shows slightly higher selectivity for P2Y1-like receptors over P2X1 compared to the meta-isomer, but separation is rarely performed in standard assays.

Part 3: Pharmacological Selectivity Profile

The following data aggregates

1. P2Y Receptor Subtypes (G Protein-Coupled)

RB2 is primarily a Gq-coupled P2Y antagonist , but its affinity varies by orders of magnitude between subtypes.

-

P2Y4 Receptor (Primary Target):

-

P2Y1 Receptor:

-

P2Y2 Receptor:

-

P2Y12 Receptor (Gi-coupled):

-

Potency: Moderate to Weak.

-

Context: RB2 is not a preferred tool for P2Y12 due to the availability of highly selective antagonists like PSB-0739 or Ticagrelor.

-

2. Off-Target Effects (The "Danger Zone")

-

P2X Receptors (Ion Channels):

-

P2X1: Potent inhibition (

).[1] RB2 is not selective for P2Y over P2X1. -

P2X2/P2X3: Lower affinity, but blockade occurs at high concentrations (>50

).

-

-

Ecto-Nucleotidases (NTPDases):

-

Inhibition: RB2 inhibits ecto-ATPases with an

of -

Impact: In assays measuring ATP breakdown or sustained signaling, RB2 can artificially prolong agonist half-life, masking receptor antagonism.

-

Part 4: Data Summary Table

| Target Receptor | Interaction Type | Potency ( | Mechanism | Key Differentiator |

| P2Y4 | Antagonist | ~18 - 21 µM | Competitive | RB2 >>> Suramin |

| P2Y1 | Antagonist | ~8 µM | Competitive | Blocked by MRS2179 |

| P2Y2 | Antagonist | > 100 µM (Weak) | Competitive | Suramin >>> RB2 |

| P2Y6 | Antagonist | > 100 µM | Weak | Blocked by MRS2578 |

| P2X1 | Antagonist | ~28 µM | Non-selective | Blocked by NF449 |

| Ecto-ATPase | Inhibitor | ~17 - 60 µM | Enzyme Inhibition | False positives in degradation assays |

Part 5: Mechanism of Action & Washout Kinetics

While RB2 acts as a competitive antagonist (shifting the agonist dose-response curve to the right without reducing

-

Slow Dissociation: Unlike Suramin, which washes out within ~1 hour, RB2 requires >2 hours of washout to fully reverse inhibition in tissue preparations.

-

Pseudo-Irreversibility: In short-term experiments (<30 min), RB2 may appear non-competitive due to this slow off-rate.

Part 6: Visualization of Signaling & Selectivity

Figure 1: P2Y Receptor Selectivity Logic

This diagram illustrates the decision tree for using RB2 to distinguish between UTP-sensitive receptors (P2Y2 vs P2Y4).

Caption: Diagnostic logic for distinguishing P2Y4 from P2Y2 using Reactive Blue 2 and Suramin differential sensitivity.

Figure 2: P2Y Signaling Pathways & RB2 Intervention

This diagram maps the G-protein coupling and the specific intervention point of RB2.

Caption: RB2 antagonism of Gq-coupled P2Y receptors, preventing downstream Calcium mobilization.

Part 7: Validated Experimental Protocol

Objective: To validate P2Y4-mediated signaling in a cell-based calcium flux assay.

1. Preparation

-

Stock Solution: Dissolve RB2 powder in distilled water to 10 mM.

-

Note: The solution will be deep blue. Filter sterilize (0.22 µm) if using in long-term culture.

-

Storage: Aliquot and store at -20°C. Protect from light.

-

-

Working Solution: Dilute to 2x final concentration (e.g., 60 µM for a 30 µM final assay) in physiological buffer (HBSS or Krebs).

2. Assay Workflow

-

Baseline: Establish stable baseline Ca2+ fluorescence (e.g., Fluo-4 AM).

-

Pre-incubation (Critical): Add RB2 (30 µM) or Vehicle to cells.

-

Time: Incubate for 20 minutes at 37°C.

-

Reasoning: Ensures equilibrium binding. Shorter times yield inconsistent

data.

-

-

Agonist Challenge: Inject UTP (EC80 concentration, typically 10-100 µM).

-

Measurement: Record peak fluorescence and Area Under Curve (AUC) for 120 seconds.

-

Washout (Optional for Reversibility):

-

Perfusion wash for >120 minutes is required to observe full recovery of receptor function.

-

3. Mandatory Controls

-

Positive Control: Suramin (100 µM) . If Suramin blocks the response, it is unlikely to be P2Y4 (unless P2Y2 is also present).

-

Negative Control: PPADS (30 µM) . P2Y4 is generally insensitive to PPADS.

-

Enzyme Control: Include an ecto-ATPase inhibitor (e.g., ARL 67156) in parallel wells to ensure RB2 effects are not due to inhibition of nucleotide degradation.

Part 8: References

-

Wildman, S. S., et al. (2003).[7] "Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions." British Journal of Pharmacology, 140(6), 1177–1186. Link

-

Tuluc, F., et al. (1998).[8] "Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 357, 111.[2] Link

-

Bültmann, R., & Starke, K. (1995).[8] "Reactive Blue 2 is a P2-purinoceptor antagonist in the rat vas deferens but not in the guinea-pig taenia coli." Naunyn-Schmiedeberg's Archives of Pharmacology, 352, 477–482. Link

-

Communi, D., et al. (1996). "Pharmacological characterization of the human P2Y4 receptor." European Journal of Pharmacology, 317(2-3), 383-389. Link

-

Lambrecht, G. (2000). "Agonists and antagonists acting at P2X receptors: selectivity profiles and functional implications." Naunyn-Schmiedeberg's Archives of Pharmacology, 362, 340–350. Link

Sources

- 1. Constitutional isomers of Reactive Blue 2 - selective P2Y-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REACTIVE BLUE 2 | CAS#:12236-82-7 | Chemsrc [chemsrc.com]

- 4. news-medical.net [news-medical.net]

- 5. nul.repository.guildhe.ac.uk [nul.repository.guildhe.ac.uk]

- 6. Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Inhibition of Ecto-Apyrase and Ecto-ATPase by Pyridoxal Phosphate-Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Serum Albumin Removal Using Reactive Blue 2

Introduction: The Challenge of High-Abundance Proteins in Serum Analysis

Serum and plasma are invaluable sample types in clinical diagnostics, biomarker discovery, and pharmaceutical research.[1] However, their proteomic analysis is significantly hindered by the overwhelming presence of high-abundance proteins.[2] Human serum albumin (HSA) alone constitutes approximately 50-60% of the total serum protein content, masking the detection of low-abundance proteins that often serve as critical biomarkers.[1][2][3][4] To enhance the sensitivity and resolution of downstream analytical methods such as mass spectrometry or 2D-gel electrophoresis, the depletion of albumin is an essential prerequisite.[1][5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Reactive Blue 2, also known as Cibacron Blue F3G-A, for the efficient removal of albumin from serum samples. We will delve into the underlying binding principles, provide detailed, step-by-step protocols for various application formats, and offer insights into optimizing the process for reliable and reproducible results.

The Science Behind Reactive Blue 2 and Albumin Interaction

Reactive Blue 2 is a synthetic polycyclic dye that exhibits a strong and specific affinity for albumin.[7] This interaction is not based on a biological antigen-antibody recognition but rather on a combination of electrostatic and hydrophobic interactions.[1][7] The anionic sulfonate groups on the dye molecule interact with cationic sites on the albumin protein, while the aromatic regions of the dye engage in hydrophobic interactions with corresponding nonpolar pockets on the albumin surface.[7][8]

Interestingly, the structure of Cibacron Blue F3G-A bears some resemblance to naturally occurring molecules like the cofactor NAD+, which allows it to bind to a range of other proteins, including kinases and dehydrogenases.[7] However, its interaction with albumin is particularly robust, making it a highly effective tool for albumin depletion.[7][9] Studies have proposed that Cibacron Blue binds to the bilirubin-binding sites on human serum albumin.[8][10]

Visualizing the Workflow and Binding Mechanism

To better understand the practical application and the underlying science, the following diagrams illustrate the experimental workflow for albumin removal and the principle of Reactive Blue 2 binding to albumin.

Caption: A generalized workflow for albumin depletion using Reactive Blue 2 affinity media.

Caption: The dual-interaction model of Reactive Blue 2 binding to serum albumin.

Quantitative Data Summary

The efficiency of albumin removal can be assessed by various parameters. The following table summarizes typical performance data for Reactive Blue 2-based methods.

| Parameter | Typical Value | Species Specificity | Reference |

| Binding Capacity (HSA) | >18 mg/mL medium | Human, Swine, Sheep (high affinity) | |

| >2 mg/disc | Bovine, Calf, Goat, Rat (requires buffer modification) | [11] | |

| Albumin Removal Efficiency | >90% | Not recommended for mouse albumin | [11][12] |

| Recovery of Non-Albumin Proteins | Varies with protocol and sample | - | [13] |

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for three common formats of Reactive Blue 2-based albumin removal: affinity chromatography spin columns, magnetic beads, and pre-packed chromatography columns.

Protocol 1: Albumin Removal Using Affinity Chromatography Spin Columns

This method is ideal for processing small sample volumes rapidly.

Materials:

-

Reactive Blue 2 spin columns

-

Binding/Wash Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

-

Elution Buffer (e.g., 20 mM Sodium Phosphate, 2 M NaCl, pH 7.0)

-

Microcentrifuge

-

Collection tubes

Procedure:

-

Column Preparation:

-

Place the spin column into a collection tube.

-

If using a dehydrated format like SwellGel® discs, hydrate with ultrapure water as per the manufacturer's instructions.[11]

-

Equilibrate the column by adding 500 µL of Binding/Wash Buffer and centrifuging at ~1,000 x g for 1 minute. Discard the flow-through. Repeat this step twice.

-

-

Sample Preparation:

-

Centrifuge the serum sample at 10,000 x g for 10 minutes to remove any particulate matter.

-

Dilute the serum sample with Binding/Wash Buffer. A 1:5 to 1:10 dilution is a good starting point, but the optimal dilution may need to be determined empirically based on the albumin concentration in your sample.[12]

-

-

Binding:

-

Apply the diluted serum sample to the equilibrated spin column.

-

Incubate for 2-5 minutes at room temperature to allow for maximal binding.[11]

-

Centrifuge at ~1,000 x g for 1 minute. The flow-through contains the albumin-depleted serum. Retain this fraction.

-

-

Washing:

-

To maximize the recovery of non-albumin proteins, wash the column with 100-200 µL of Binding/Wash Buffer and centrifuge.

-

Combine this wash fraction with the initial flow-through. Repeat the wash step if necessary.

-

-

Elution (Optional):

-

To recover the bound albumin, add 200-400 µL of Elution Buffer to the column.

-

Incubate for 2-3 minutes and then centrifuge to collect the eluate containing the bound proteins.

-

Protocol 2: Albumin Removal Using Magnetic Beads

This batch-based method is easily scalable and avoids potential column clogging.

Materials:

-

Reactive Blue 2-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 200 mM Glycine-HCl, pH 2.0)

-

Magnetic stand

-

End-over-end rotator

-

Microcentrifuge tubes

Procedure:

-

Bead Preparation:

-

Resuspend the magnetic beads in the storage buffer by vortexing.

-

Pipette the required amount of bead slurry into a microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads by resuspending them in Binding/Wash Buffer, pelleting, and discarding the supernatant. Repeat this wash step twice.[1]

-

-

Sample Preparation:

-

Clarify the serum sample by centrifugation.

-

Dilute the serum sample with Binding/Wash Buffer (e.g., 25 µL of serum in 75 µL of buffer).[1]

-

-

Binding:

-

Add the diluted serum sample to the washed magnetic beads.

-

Incubate for 30-60 minutes at room temperature with continuous mixing on an end-over-end rotator.[1]

-

-

Collection of Depleted Serum:

-

Place the tube on the magnetic stand to pellet the beads.

-

Carefully collect the supernatant, which is the albumin-depleted serum fraction.[1]

-

-

Washing:

-

To increase the yield of low-abundance proteins, add Binding/Wash Buffer to the beads, resuspend, pellet, and collect the supernatant.

-

Pool this wash fraction with the albumin-depleted serum collected in the previous step.

-

-

Elution of Bound Proteins (Optional):

-

Resuspend the beads in Elution Buffer.

-

Vortex and incubate for 5-10 minutes.

-

Pellet the beads on the magnetic stand and collect the supernatant containing the eluted albumin.

-

Protocol 3: Automated Albumin Removal Using Pre-packed Chromatography Columns

This method is suitable for high-throughput applications and provides highly reproducible results.

Materials:

-

Pre-packed Reactive Blue 2 affinity chromatography column (e.g., HiTrap® Blue HP)

-

Chromatography system (e.g., ÄKTA start)[14]

-

Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)[14]

-

Elution Buffer (e.g., 20 mM Sodium Phosphate, 2 M NaCl, pH 7.0)[14]

-

0.45 µm syringe filter

Procedure:

-

System Preparation:

-

Prime the chromatography system with the Binding and Elution Buffers.

-

Install the pre-packed column onto the system.

-

-

Column Equilibration:

-

Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer at a recommended flow rate (e.g., 1 mL/min for a 1 mL column).[1]

-

-

Sample Preparation:

-

Sample Application:

-

Load the prepared sample onto the column at a reduced flow rate (e.g., 0.5 mL/min) to ensure efficient binding.[14]

-

Collect the flow-through fraction, which contains the albumin-depleted serum.

-

-

Washing:

-

Wash the column with at least 10 CV of Binding Buffer or until the UV absorbance at 280 nm returns to baseline.[1]

-

The wash fraction can be pooled with the initial flow-through.

-

-

Elution and Regeneration:

-

Elute the bound albumin with 5 CV of Elution Buffer.

-

Regenerate the column by washing with 3-5 CV of Binding Buffer. The column is now ready for the next sample.

-

Trustworthiness and Self-Validation: Ensuring High-Quality Results

To ensure the integrity of your results, it is crucial to incorporate self-validating steps into your workflow:

-

Protein Quantification: Measure the total protein concentration of the serum before and after depletion using a standard method like the BCA assay. This will allow you to calculate the percentage of protein removed.

-

SDS-PAGE Analysis: Run the neat serum, the albumin-depleted fraction, and the eluted fraction on an SDS-PAGE gel. This will provide a visual confirmation of albumin removal and allow you to assess the loss of other proteins.[12][14]

-

Quality Control Samples: Periodically process a well-characterized control serum sample to monitor the consistency and performance of your albumin removal protocol.

Expert Insights and Troubleshooting

-

Non-Specific Binding: While Reactive Blue 2 has a high affinity for albumin, it can also bind to other proteins, particularly those with nucleotide-binding sites.[7] To minimize non-specific binding, it is crucial to optimize the buffer conditions (pH and ionic strength) and the sample-to-resin ratio.

-

Sample Overloading: Exceeding the binding capacity of the resin will result in incomplete albumin removal. If you observe a significant amount of albumin in your depleted fraction, consider using a larger amount of resin or further diluting your sample.

-

Species Variability: The binding affinity of Reactive Blue 2 can vary for albumin from different species.[8][10] For non-human samples, it may be necessary to adjust the binding buffer conditions to achieve optimal depletion.[11]

-

Downstream Compatibility: Ensure that the buffers used for albumin removal are compatible with your downstream applications. If necessary, a buffer exchange or desalting step may be required.

Conclusion: A Powerful Tool for In-Depth Proteomic Analysis

The removal of albumin using Reactive Blue 2 is a robust and cost-effective method that significantly enhances the ability to detect and quantify low-abundance proteins in serum and plasma. By understanding the principles of interaction and carefully following optimized protocols, researchers can unlock a wealth of information that would otherwise be obscured by the high concentration of albumin. The methodologies outlined in this application note provide a solid foundation for integrating this powerful sample preparation technique into a wide range of research and development workflows.

References

-

Leatherbarrow, R. J., & Dean, P. D. G. (1980). Studies on the mechanism of binding of serum albumins to immobilized cibacron blue F3G A. Biochemical Journal, 189(1), 27–34. [Link]

-

Yilmaz, A. D., Andac, M., & Denizli, A. (2021). Binding modes of cibacron blue with albumin in affinity chromatography using docking tools. International journal of biological macromolecules, 183, 110–118. [Link]

- Travis, J., & Pannell, R. (1973). Selective removal of albumin from plasma by affinity chromatography. Clinical Chimica Acta, 49(1), 49-52. Note: A direct link to the full text of this older article is not readily available, but it is a foundational paper in this area. The principles are discussed in more recent articles.

-

Thengchaisri, N., et al. (2018). Optimisation of a serum albumin removal protocol for use in a proteomic study to identify the protein biomarkers for silent gastric ulceration in horses. PeerJ, 6, e5595. [Link]

-

Corden, P. (2019). Leveraging GMP-Grade Human Serum Albumin for Pharmaceutical Manufacturing. Drug Development & Delivery. [Link]

-

Wang, S., et al. (2020). Human Serum Albumin (HSA) and Its Applications as a Drug Delivery Vehicle. Health Science Journal, 14(2), 698. [Link]

-

Biotech Support Group. (2017). Albumin Removal Reference Applications. Retrieved from a relevant Biotech Support Group webpage. [Link]

-

Cytiva. (2013). Depletion of albumin from serum samples using ÄKTA start. Retrieved from a relevant Cytiva webpage. [Link]

- Wang, S., Liu, S., Zhang, Y., He, J., Coy, D. H., & Sun, L. (2020). Human Serum Albumin (HSA) and Its Applications as a Drug Delivery Vehicle. Health Science Journal, 14(2).

-

Bio-Rad Laboratories. (n.d.). Comparison of Cibacron Blue Affinity-Based Formats for Depletion of Albumin from Samples Prior to Two-Dimensional Gel Electrophoresis. Retrieved from a relevant Bio-Rad webpage. [Link]

-

Bangs Laboratories. (n.d.). BioMag® ProMax Albumin Removal Kit. Retrieved from a relevant Bangs Laboratories webpage. [Link]

-

Sleep, D. (2015). Albumin and its application in drug delivery. Expert opinion on drug delivery, 12(5), 793–812. [Link]

-

Majors, R. E. (2006). Removal and Depletion of High-Abundance Proteins from Biological Fluids. LCGC North America, 24(12), 1246-1263. [Link]

-

Burton, S. C., & Stead, S. L. (2014). Synthetic Ligand Affinity Chromatography Purification of Human Serum Albumin and Related Fusion Proteins. In Methods in Molecular Biology (Vol. 1129, pp. 317-331). Springer. [Link]

-

Brown, C. A., & Boarder, M. R. (2002). Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors. Drug development research, 57(4), 185-191. [Link]

-

Jin, Y., et al. (2011). Evaluation of three high abundance protein depletion kits for umbilical cord serum proteomics. Journal of proteomics, 74(6), 845–855. [Link]

-

Lin, P. C., & Chen, W. Y. (2004). Applications of affinity chromatography in proteomics. Analytical biochemistry, 324(1), 1-16. [Link]

-

Waters Corporation. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from a relevant Waters Corporation blog post. [Link]

-

Sartorius. (n.d.). Affinity Chromatography. Retrieved from a relevant Sartorius webpage. [Link]

-

Virtual Lab. (n.d.). Experiment-1: Gel-based proteomics to analyze human serum proteome. Retrieved from a relevant Virtual Lab webpage. [Link]

-

Biotech Support Group. (n.d.). Remove Albumin with AlbuVoid™- Albumin Depletion Reagent Kit. Retrieved from a relevant Biotech Support Group webpage. [Link]

-

Cytiva. (2024). Fundamentals of affinity chromatography. Retrieved from a relevant Cytiva webpage. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. biotechsupportgroup.com [biotechsupportgroup.com]

- 6. Experiment-1: Gel-based proteomics to analyze human serum proteome (Theory) : Virtual Proteomics Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. Purification or Removal of Albumin [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Binding modes of cibacron blue with albumin in affinity chromatography using docking tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the mechanism of binding of serum albumins to immobilized cibacron blue F3G A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. Optimisation of a serum albumin removal protocol for use in a proteomic study to identify the protein biomarkers for silent gastric ulceration in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-rad.com [bio-rad.com]

- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

Mastering Enzyme Purification: An Application Guide to Reactive Blue 2 Affinity Chromatography

Introduction: The Power of Specificity in Enzyme Purification

In the realms of biochemistry, molecular biology, and drug development, the isolation of a specific enzyme from a complex biological mixture is a foundational and often challenging task. The purity of an enzyme is paramount to understanding its function, kinetics, and structure, and for its application in diagnostics and therapeutics. Among the various purification techniques available, affinity chromatography stands out for its superior selectivity.[1][2] This guide focuses on a particularly robust and versatile form of affinity chromatography: the use of the immobilized triazine dye, Reactive Blue 2, for the purification of nucleotide-dependent enzymes.

Reactive Blue 2, also widely known as Cibacron Blue 3G-A, is a synthetic anthraquinone dye.[3][4] Its utility in protein purification stems from its remarkable structural resemblance to nucleotide cofactors such as NAD⁺ (nicotinamide adenine dinucleotide), NADP⁺ (nicotinamide adenine dinucleotide phosphate), and ATP (adenosine triphosphate).[5] This "biomimetic" property allows it to act as a pseudo-affinity ligand, binding with high specificity to the nucleotide-binding sites of a wide array of enzymes.[4][5] Consequently, it is an invaluable tool for the purification of dehydrogenases, kinases, polymerases, and other enzymes that rely on these cofactors for their catalytic activity.[4]

The interaction between Reactive Blue 2 and a target enzyme is a complex interplay of forces, including electrostatic, hydrophobic, and hydrogen-bonding interactions.[4] This multi-modal binding contributes to the high affinity and specificity of the separation, enabling significant purification in a single chromatographic step.[1]

This application note provides a comprehensive overview of the principles and a detailed protocol for the purification of nucleotide-dependent enzymes using Reactive Blue 2-based affinity chromatography. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful technique for their specific applications.

The Principle of Reactive Blue 2 Affinity Chromatography

Reactive Blue 2 affinity chromatography separates proteins based on their specific, reversible binding to the immobilized dye. The process can be broken down into four key stages:

-

Equilibration: The chromatography column, packed with a solid support (e.g., agarose or sepharose) to which Reactive Blue 2 is covalently attached, is equilibrated with a binding buffer. This buffer is designed to optimize the binding of the target enzyme to the dye.

-

Sample Loading: The crude protein mixture, typically a cell lysate or a partially purified fraction, is passed through the column. The target nucleotide-dependent enzyme binds to the Reactive Blue 2 ligand, while most other proteins and contaminants do not and pass through the column in the flow-through fraction.

-

Washing: The column is washed with the binding buffer to remove any non-specifically bound proteins. This step is crucial for achieving high purity.

-

Elution: The bound target enzyme is recovered by changing the buffer conditions to disrupt the interaction with the Reactive Blue 2 ligand. This can be achieved either non-specifically, by increasing the ionic strength or changing the pH, or specifically, by introducing a competing molecule (e.g., the enzyme's natural nucleotide cofactor) into the buffer.[5]

The following diagram illustrates the general workflow of the purification process:

Caption: General workflow for enzyme purification using Reactive Blue 2 affinity chromatography.

Detailed Experimental Protocol

This protocol provides a general framework for the purification of a nucleotide-dependent enzyme using a pre-packed Reactive Blue 2 agarose column. Optimization of specific parameters may be required depending on the target enzyme and the source material.

Materials and Reagents

-

Chromatography Column: Pre-packed Reactive Blue 2 Agarose column (e.g., from suppliers like Sigma-Aldrich or Cytiva).

-

Chromatography System: A peristaltic pump or a dedicated chromatography system (e.g., FPLC, AKTA).

-

Reagents for Buffers: Tris base, NaCl, MgCl₂, NAD⁺/NADH or ATP (for specific elution), NaOH, and HCl for pH adjustment. All reagents should be of high purity.

-

Sample: Clarified cell lysate or partially purified protein fraction containing the target enzyme.

-

Analysis Tools: Spectrophotometer for protein quantification (e.g., Bradford assay or A280), SDS-PAGE supplies, and reagents for enzyme activity assays.

Buffer Preparation

-

Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5. The optimal pH for binding can vary and should be determined empirically, but a neutral to slightly alkaline pH is a good starting point.

-

Wash Buffer: Identical to the Binding Buffer.

-

Non-Specific Elution Buffer (Buffer B): 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5.[6] The high salt concentration disrupts ionic interactions between the enzyme and the dye.

-

Specific Elution Buffer (Buffer C): 20 mM Tris-HCl, pH 7.5, containing 5-10 mM of the specific nucleotide cofactor (e.g., NAD⁺, NADH, ATP). This is a gentler elution method and can result in higher purity.[5]

-

Regeneration Solution: 0.1 M NaOH or a high salt buffer (e.g., 2 M NaCl).[6]

-

Storage Solution: 20% Ethanol or a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

Chromatographic Procedure

-

Column Equilibration:

-

Connect the column to the chromatography system, avoiding the introduction of air bubbles.

-

Wash the column with 5-10 column volumes (CV) of deionized water to remove the storage solution.

-

Equilibrate the column with 5-10 CV of Binding Buffer (Buffer A) until the pH and conductivity of the outlet stream are stable and match that of the buffer.[7]

-

-

Sample Application:

-

Load the clarified and filtered (0.45 µm filter) protein sample onto the column. A typical protein concentration for the load is 1-10 mg/mL.[7]

-

The flow rate during loading should be slow enough to allow for efficient binding (e.g., 0.5-1.0 mL/min for a 5 mL column).

-

Collect the flow-through fraction for analysis to determine if the target enzyme has bound to the column.

-

-

Washing:

-

Wash the column with 5-10 CV of Binding Buffer (Buffer A) until the absorbance at 280 nm (A280) of the outlet returns to baseline.[7] This indicates that all unbound proteins have been removed.

-

Collect the wash fractions for analysis.

-

-

Elution:

-

Method 1: Non-Specific Elution (Salt Gradient/Step):

-

Apply a linear gradient of 0-100% Elution Buffer B over 10-20 CV.[5]

-

Alternatively, for a faster elution, use a step gradient by directly applying 100% Elution Buffer B.

-

-

Method 2: Specific Elution (Competitive Ligand):

-

Apply Elution Buffer C containing the specific nucleotide.

-

For tightly bound enzymes, an optional incubation step where the flow is stopped for 15-30 minutes after the column is filled with Elution Buffer C can improve recovery.[5]

-

-

Collect fractions throughout the elution process. The size of the fractions should be appropriate to resolve the elution peak (e.g., 0.5-1.0 CV per fraction).

-

-

Fraction Analysis:

-

Measure the protein concentration of the collected fractions (e.g., A280 or Bradford assay).

-

Perform an enzyme activity assay on the fractions to identify those containing the active target enzyme.

-

Analyze the purity of the fractions containing the highest activity by SDS-PAGE.

-

Column Regeneration and Storage

-

After elution, wash the column with 3-5 CV of high salt buffer (e.g., 2 M NaCl) to remove any remaining tightly bound proteins.[6]

-

If necessary, perform a more stringent cleaning-in-place (CIP) procedure with 0.5-1 M NaOH.[8] Always consult the manufacturer's instructions for the specific resin's tolerance to harsh cleaning agents.

-

Re-equilibrate the column with Binding Buffer if it is to be used again immediately.

-

For long-term storage, wash the column with 5-10 CV of deionized water followed by 3-5 CV of 20% ethanol or a suitable storage buffer. Store at 2-8°C.[6] Do not freeze the column.[6][7]

The interaction between the enzyme and the immobilized dye is central to this technique, as depicted below:

Caption: Conceptual diagram of a nucleotide-dependent enzyme interacting with immobilized Reactive Blue 2.

Optimization and Troubleshooting

Successful purification often requires optimization of the protocol for the specific enzyme of interest. The following table provides guidance on common issues and potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Poor Binding of Target Enzyme | Incorrect pH or ionic strength of the binding buffer. | Perform small-scale batch binding experiments at different pH values (e.g., 6.0-9.0) and ionic strengths to determine optimal binding conditions. |

| Nucleotide cofactors present in the sample. | If possible, remove cofactors from the sample before loading, for example, by dialysis or gel filtration. | |

| Co-elution of Contaminating Proteins | Non-specific binding of contaminants. | Include a wash step with an intermediate salt concentration (e.g., 0.1-0.5 M NaCl) before elution to remove weakly bound proteins.[5] |

| Elution conditions are too harsh. | Switch from a high-salt step elution to a shallow linear gradient to better resolve the target protein from contaminants.[5] Consider using specific elution with a competitive ligand. | |

| Poor Recovery of Target Enzyme | Protein has bound too tightly to the resin. | Try a stronger elution buffer (higher salt concentration or a chaotropic agent like urea, though this may denature the enzyme).[6] Optimize the concentration of the competitive ligand for specific elution. |

| Protein has precipitated on the column. | Ensure the buffers are compatible with the protein's stability. Consider adding stabilizing agents like glycerol or reducing agents if appropriate. | |

| Column Clogging or High Backpressure | Particulates in the sample. | Centrifuge and filter the sample (0.22 or 0.45 µm) immediately before loading. |

| Viscosity of the sample is too high. | Dilute the sample or perform a pre-purification step like ammonium sulfate precipitation. |

Conclusion

Reactive Blue 2 affinity chromatography is a powerful, versatile, and cost-effective method for the purification of a wide range of nucleotide-dependent enzymes.[4] Its ability to provide high purification factors in a single step makes it an invaluable tool in both academic research and industrial bioprocessing. By understanding the principles of binding and elution and by systematically optimizing the protocol, researchers can achieve high yields of pure, active enzymes for their downstream applications.

References

- Shen, L., Bohui, X., Runzi, C., & Junde, W. (n.d.). Cibacron blue F3GA-attached 2µm non-porous monodisperse silicas for affinity chromatography. Dalian Institute of Chemical Physics, The Chinese Academy of Science.

- Sigma-Aldrich. (n.d.). Cibacron Blue 3GA Agarose (C1285) - Product Information Sheet.

- Sigma-Aldrich. (n.d.). Cibacron Blue 3GA Agarose (C0910) - Product Information Sheet.

-

Coughlan, S. J., & Hind, G. (1991). Reactive blue 2 is a potent inhibitor of a thylakoid protein kinase. European Journal of Biochemistry, 197(2), 467–471. Available at: [Link]

-

Jones, D. S., et al. (1986). Purification of DNA antibodies using cibacron blue F3GA affinity chromatography. Journal of immunological methods, 90(1), 97-104. Available at: [Link]

-

Kirsch, N., & Stan, H. J. (2014). Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis. Journal of agricultural and food chemistry, 62(49), 11958-11967. Available at: [Link]

-

SEPLITE. (2024, May 9). How to Regenerate Affinity Resin for Multiple Uses. Available at: [Link]

-

University of Wisconsin-Madison. (2002, June 10). Separation of Food Dyes Via Column Chromatography. Available at: [Link]

-

PubChem. (n.d.). Reactive Blue 2. National Center for Biotechnology Information. Available at: [Link]

-

Nicosia, A., & Costa, S. (2012). Regeneration and Recycling of Supports for Biological Macromolecules Purification. Current Frontiers and Perspectives in Cell Biology. Available at: [Link]

-

Fulcher, C. A., & Perdue, J. F. (1982). Purification of nucleotide-requiring enzymes by immunoaffinity chromatography. The Biochemical journal, 203(1), 291–300. Available at: [Link]

-

Fulcher, C. A., & Perdue, J. F. (1982). Purification of nucleotide-requiring enzymes by immunoaffinity chromatography. The Biochemical journal, 203(1), 291–300. Available at: [Link]

-

IBA Lifesciences. (n.d.). Effective Regeneration of Protein Purification Systems. Available at: [Link]

- Blank, G. S. (2005). U.S. Patent No. 6,972,327. Washington, DC: U.S. Patent and Trademark Office.

- Vedantham, G., et al. (2015). U.S. Patent No. 9,127,043. Washington, DC: U.S. Patent and Trademark Office.

-

Öztürk, N., & Koçyiğit, Ü. M. (2024). Enzyme Purification with Affinity Chromatography Method. ID Health Science, 2(1), 1-6. Available at: [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.1: Paper chromatography. Available at: [Link]

-

BioProcess International. (2020, October 29). Cibacron Blue Dye Removal from IEX Media. Available at: [Link]

-

Longdom Publishing. (2022, January 28). A Note on Enzyme Purification. Available at: [Link]

Sources

- 1. idhealthscience.com [idhealthscience.com]

- 2. longdom.org [longdom.org]

- 3. Reactive blue 2 is a potent inhibitor of a thylakoid protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. How to Regenerate Affinity Resin for Multiple Uses [synapse.patsnap.com]

Application Note: Targeted Inhibition of ATP-Induced Calcium Oscillations using Reactive Blue 2

This Application Note is structured as a comprehensive technical guide for researchers investigating purinergic signaling dynamics. It synthesizes mechanistic insights with rigorous experimental protocols to ensure reproducible inhibition of ATP-induced calcium oscillations using Reactive Blue 2 (RB2).

Abstract & Scientific Foundation

ATP-induced calcium (

Reactive Blue 2 (RB2) , an anthraquinone derivative, serves as a potent, albeit broad-spectrum, antagonist for several P2Y receptor subtypes (notably P2Y4, P2Y1, and P2Y12). This guide details the protocol for utilizing RB2 to silence ATP-driven

Mechanism of Action

ATP binds to Gq-coupled P2Y receptors, activating Phospholipase C-

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific point of RB2 intervention.

Figure 1: Mechanism of ATP-induced calcium oscillations and RB2 antagonism. RB2 blocks the P2Y receptor, preventing the Gq-PLC-IP3 cascade.

Experimental Ecosystem & Reagents

Reagent Preparation

-

Reactive Blue 2 (RB2): Purchase high-purity grade (typically ~60-70% isomer mixture).

-

Stock Solution: Dissolve to 10-50 mM in distilled water or DMSO. RB2 is water-soluble. Store at -20°C in aliquots. Protect from light.[1]

-

Working Concentration: 10 µM – 100 µM (Titration recommended).

-

-

ATP (Agonist): Prepare 100 mM stock in water (pH adjusted to 7.4). Use at 1–100 µM.

-

Calcium Indicator: Fura-2 AM is the gold standard for this protocol. Its ratiometric nature (Ex: 340/380 nm) corrects for potential artifacts like uneven dye loading or cell thickness changes during perfusion.[2][3]

-

Note on Optical Interference: RB2 is a blue dye (absorbs red/orange). While it has minimal overlap with Fura-2 excitation (UV), always perform a cell-free spectral check if using high concentrations (>100 µM) to ensure no inner-filter effect occurs.

-

Buffer Composition (Physiological Saline)

-

HBSS or HEPES-buffered Tyrode's Solution:

-

140 mM NaCl, 5 mM KCl, 1 mM

, 2 mM

-

Protocol: Calcium Imaging of RB2 Inhibition

This protocol uses a "Self-Validating" design: each cell serves as its own control (Baseline -> Agonist -> Wash -> Antagonist + Agonist).

Step 1: Dye Loading[3]

-

Culture cells (e.g., Astrocytes, HeLa, Microglia) on glass coverslips to 70-80% confluence.

-

Incubate cells with 2–5 µM Fura-2 AM + 0.02% Pluronic F-127 in physiological buffer for 30–45 minutes at room temperature (dark).

-

Wash cells 3x with warm buffer to remove extracellular dye.

-

Incubate for an additional 15–20 minutes in dye-free buffer to allow complete de-esterification of intracellular AM esters.

Step 2: Baseline & Control Response (The "Oscillation" Check)

-

Mount coverslip in a perfusion chamber on an inverted fluorescence microscope.

-

Perfuse with buffer for 2 minutes to establish a stable baseline ratio (

). -

Challenge: Perfuse ATP (10 µM) for 2–5 minutes.

-

Observation: You should observe a sharp initial peak followed by sustained oscillatory spikes or a plateau.

-

Validation: If no oscillations occur, the cell type may not express the relevant P2Y receptors or the ATP concentration is too high (causing desensitization) or too low. Adjust ATP to 1–10 µM.

-

Step 3: Washout & Recovery

-

Switch perfusion back to buffer (no ATP).

-

Wash for 5–10 minutes.

-

Ensure calcium levels return to baseline. Note: Some cells may be refractory to a second challenge immediately; ensure sufficient recovery time.

Step 4: RB2 Inhibition

-

Pre-incubation: Perfuse Reactive Blue 2 (30–50 µM) in buffer for 5–10 minutes.

-

Critical Check: Monitor the baseline. RB2 should not cause a calcium rise. If it does, see Troubleshooting (RB2 can have partial agonist activity in some lines).

-

-

Inhibition Challenge: Perfuse ATP (10 µM) + RB2 (30–50 µM) .

-

Observation: The expected result is a complete ablation of oscillations or a significant reduction in the frequency and amplitude of the calcium spikes compared to Step 2.

Step 5: Viability Check (Optional)

-

Washout RB2 and ATP for 10-15 minutes.

-

Apply a distinct agonist (e.g., Ionomycin 1 µM) to prove the cells are still viable and the dye is not bleached.

Experimental Workflow Diagram

Figure 2: Step-by-step perfusion protocol for validating RB2 inhibition of ATP-induced signals.

Data Analysis & Interpretation

To quantify the inhibition, extract the fluorescence ratio (

Quantitative Metrics

Summarize your data using the following table structure:

| Metric | Control (ATP Only) | Treatment (ATP + RB2) | Interpretation |

| Peak Amplitude ( | High (e.g., 0.5 - 1.0 | Significantly Reduced (< 0.1 | Indicates blockade of initial release. |

| Oscillation Frequency | e.g., 2-4 spikes/min | 0 spikes/min | Indicates inhibition of regenerative release. |

| Area Under Curve (AUC) | High | Low | Total calcium mobilization blocked. |

| % Inhibition | N/A | Calculated: | Efficacy of RB2 concentration. |

Differentiating P2Y Subtypes

Since RB2 is broad-spectrum, use it in a panel with other antagonists to fingerprint the specific receptor:

-

RB2 Sensitive + PPADS Insensitive: Suggests P2Y4 or P2Y6 (check UTP sensitivity).

-

RB2 Sensitive + MRS2179 Sensitive: Suggests P2Y1 .

-

RB2 Sensitive + Suramin Sensitive: Broad P2Y profile.

Troubleshooting & Critical Nuances

The "Induction" Artifact

Issue: In some cell lines (e.g., specific HeLa clones or marginal cells), RB2 alone can induce calcium transients or oscillations. Cause: RB2 is structurally related to ATP and can act as a partial agonist at high concentrations or interact with other targets (e.g., kinases). Solution:

-

Always run a "RB2 only" control (Step 4.1).

-

If agonism is observed, lower the concentration (try 10 µM) or switch to a more selective antagonist (e.g., MRS2578 for P2Y6, PSB-0739 for P2Y12) if the specific target is known.

Optical Interference

Issue: RB2 is a blue dye. High concentrations might absorb light, distorting Fura-2 signals. Validation: Measure the absorbance of 50 µM RB2 in your buffer at 340 nm, 380 nm, and 510 nm. If Abs > 0.1, optical artifacts are likely. In this case, use Fluo-4 (Ex 488 nm), as RB2 absorbance is typically lower in the blue/green excitation region, though emission quenching at 520 nm must still be checked.

References

-

Burnstock, G., & Kennedy, C. (1985). "Is there a basis for distinguishing two types of P2-purinoceptor?" General Pharmacology: The Vascular System.

-